molecular formula C11H13NO3 B1273416 3-Acetamido-3-phenylpropanoic acid CAS No. 40638-98-0

3-Acetamido-3-phenylpropanoic acid

Cat. No.: B1273416
CAS No.: 40638-98-0
M. Wt: 207.23 g/mol
InChI Key: HTWAFOFDKZAKQP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: A common synthesis method involves the transesterification of acetanilide and dibutyl malonate to obtain dibutyl 3-acetamido-3-phenylmalonate. This intermediate is then subjected to acid hydrolysis, converting the ester group into a carboxylic acid group to yield 3-acetamido-3-phenylpropanoic acid .

Industrial Production Methods: Industrial production methods for this compound typically follow the same synthetic route as described above, with optimization for large-scale production. This includes the use of efficient catalysts and controlled reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Acetamido-3-phenylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Acetamido-3-phenylpropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-acetamido-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its effects .

Comparison with Similar Compounds

Uniqueness: 3-Acetamido-3-phenylpropanoic acid is unique due to the presence of both an acetamido group and a phenyl group, which confer distinct chemical and biological properties. This makes it valuable in various research and industrial applications .

Biological Activity

3-Acetamido-3-phenylpropanoic acid (APPA) is an important compound in the field of medicinal chemistry and pharmacology, primarily recognized for its potential biological activities. This article delves into the biological activity of APPA, exploring its mechanisms of action, biochemical pathways, pharmacokinetics, and applications in scientific research.

This compound is an acetyl derivative of L-phenylalanine, with the molecular formula C11H13NO3C_{11}H_{13}NO_3 and a molecular weight of 219.23 g/mol. Its structure can be represented as follows:

HOOC CH CH 3 C O NH CH 2 C 6H 5\text{HOOC CH CH 3 C O NH CH 2 C 6H 5}

The biological activity of APPA is largely attributed to its interaction with various enzymes and metabolic pathways. Key targets include:

  • Aspartate Aminotransferase : Involved in amino acid metabolism.
  • Aromatic Amino Acid Aminotransferase : Plays a role in the transamination process.
  • Aminotransferases in Bacteria : Such as those found in Escherichia coli, which are crucial for amino acid biosynthesis.

These interactions suggest that APPA may influence amino acid metabolism and related biochemical pathways, potentially leading to various therapeutic effects.

Biochemical Pathways

APPA participates in several metabolic pathways, particularly those involving phenylpropanoids and benzoic acids. It has been shown to facilitate the formation of carboxylic acids through oxidation and various amide derivatives via substitution reactions.

Pharmacokinetics

The bioavailability of APPA is influenced by its chemical structure and interactions with metabolic enzymes. Studies indicate that its pharmacokinetic profile may allow for effective absorption and distribution within biological systems, although detailed studies on its pharmacokinetics are still limited.

Biological Activities

APPA has been studied for a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various strains.
  • Antioxidant Properties : The compound may exhibit free radical scavenging capabilities, which can contribute to its therapeutic potential.
  • Anti-inflammatory Effects : It has been implicated in reducing inflammation in certain experimental models.

Case Studies and Research Findings

  • Antimicrobial Activity : A study investigated the antibacterial effects of APPA against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibition at certain concentrations.
  • Antioxidant Activity : Research highlighted the ability of APPA to reduce oxidative stress markers in cell cultures, suggesting a protective role against cellular damage .
  • Anti-inflammatory Studies : In vitro experiments showed that APPA could downregulate pro-inflammatory cytokines in macrophage cell lines, indicating potential use in treating inflammatory diseases .

Applications in Scientific Research

APPA serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals. Its applications include:

  • Drug Development : Investigated as a precursor for synthesizing novel drug candidates targeting various diseases.
  • Biological Research : Utilized in studies exploring amino acid metabolism and enzyme interactions.
  • Industrial Applications : Employed in the production of fine chemicals and pharmaceuticals due to its reactivity and structural properties .

Summary Table of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AntioxidantReduction of oxidative stress
Anti-inflammatoryDownregulation of cytokines

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-acetamido-3-phenylpropanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form amide bonds. For example, amino group protection with benzyloxycarbonyl (Cbz) followed by coupling with phenylpropanamido derivatives is a common strategy. Reaction temperature (0–25°C) and solvent choice (e.g., DMF or THF) significantly affect yield, with yields ranging from 60% to 85% under optimized conditions .

Q. How can researchers verify the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The compound's structure is confirmed by analyzing:

  • ¹H NMR : Peaks at δ 7.2–7.4 ppm (aromatic protons), δ 2.0 ppm (acetamido methyl group), and δ 3.1–3.5 ppm (methylene protons adjacent to the carboxylic acid).
  • ¹³C NMR : Signals at ~170 ppm (carboxylic acid and acetamido carbonyl carbons) and aromatic carbons between 125–140 ppm.
    High-resolution mass spectrometry (HRMS) should match the molecular formula C₁₁H₁₃NO₃ (MW 207.2258) .

Q. What solubility and storage conditions are recommended for this compound in experimental settings?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For long-term stability, store at 2–8°C in a sealed container under inert gas (e.g., argon) to prevent hydrolysis of the acetamido group .

Advanced Research Questions

Q. How can researchers address contradictions in bioactivity data for this compound analogs?

  • Methodological Answer : Discrepancies often arise from impurities or stereochemical variations. Strategies include:

  • Purity Verification : Use HPLC (>95% purity threshold) and LC-MS to detect byproducts.
  • Stereochemical Analysis : Chiral chromatography or X-ray crystallography to confirm enantiomeric composition.
  • Biological Replicates : Perform dose-response assays in triplicate with standardized cell lines (e.g., HEK293 or HeLa) to minimize variability .

Q. What computational approaches are effective in predicting the interaction of this compound with biological targets?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations can model binding to enzymes like cyclooxygenase-2 (COX-2) or kinases. Key parameters include:

  • Docking Scores : Focus on binding affinity (ΔG ≤ −7 kcal/mol).
  • Pharmacophore Mapping : Align the acetamido and phenyl groups with hydrophobic pockets in target proteins.
    Validate predictions with in vitro enzymatic inhibition assays .

Q. How does the presence of electron-withdrawing/donating substituents on the phenyl ring alter the compound's reactivity?

  • Methodological Answer : Substituents like -NO₂ (electron-withdrawing) or -OCH₃ (electron-donating) modulate electrophilic aromatic substitution rates. For instance:

  • Electron-Withdrawing Groups : Increase acidity of the carboxylic acid (pKa ~3.5 vs. ~4.2 for unsubstituted analogs).
  • Electron-Donating Groups : Enhance stability of intermediates in nucleophilic acyl substitution reactions.
    DFT calculations (e.g., Gaussian 09) can quantify electronic effects via frontier molecular orbital (FMO) analysis .

Q. What are the challenges in standardizing nomenclature for derivatives of this compound?

  • Methodological Answer : Hyphenation and positional descriptors often cause confusion. For example, "3-(3′-hydroxyphenyl)propanoic acid" vs. "3-hydroxyphenyl-propionic acid" refer to the same compound but yield different database search results. Adopt IUPAC guidelines and cross-reference PubChem entries (CID: [insert CID]) to ensure consistency .

Properties

IUPAC Name

3-acetamido-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8(13)12-10(7-11(14)15)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWAFOFDKZAKQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80392879
Record name 3-Acetamido-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26724435
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

40638-98-0
Record name 3-Acetamido-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80392879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-acetamido-3-phenylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Acetamido-3-phenylpropanoic acid
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